3-chloromethyl-5,6-dihydro-2H-pyran chemical properties and stability
3-chloromethyl-5,6-dihydro-2H-pyran chemical properties and stability
Executive Summary
This guide analyzes 3-chloromethyl-5,6-dihydro-2H-pyran , a specialized heterocyclic building block that has emerged as a critical intermediate in the synthesis of complex oxygenated scaffolds.[1] Unlike the commodity chemical 3,4-dihydro-2H-pyran (DHP), this molecule features a reactive allylic chloride motif embedded within a cyclic vinyl ether framework. This dual functionality presents unique opportunities for divergent synthesis—allowing simultaneous ring functionalization and side-chain extension—but also imposes strict stability constraints. This whitepaper details its physicochemical profile, synthesis via the iron-catalyzed Prins cyclization, and protocols for handling its high reactivity.
Chemical Identity & Physicochemical Characterization
3-chloromethyl-5,6-dihydro-2H-pyran is a functionalized cyclic ether. Its structure is defined by a six-membered ring containing one oxygen atom, a double bond at the C3–C4 position, and a chloromethyl electrophile at C3.
| Property | Data / Descriptor |
| IUPAC Name | 3-(Chloromethyl)-5,6-dihydro-2H-pyran |
| Molecular Formula | |
| Molecular Weight | 132.59 g/mol |
| Physical State | Colorless to pale yellow oil (at RT) |
| Boiling Point | Est. 65–70 °C at 15 mmHg (extrapolated from homologs) |
| Solubility | Soluble in DCM, THF, Et2O; decomposes in water |
| Key Functional Groups | 1.[1][2][3][4] Allylic Chloride (High electrophilicity)2. Cyclic Allyl Ether (Acid-sensitive) |
Structural Analysis
The molecule's reactivity is dominated by the allylic chloride at the C3 position. The adjacent double bond (C3=C4) stabilizes the formation of carbocation intermediates, making the chloride an exceptional leaving group. Simultaneously, the ring oxygen (O1) donates electron density into the
Synthesis: The Iron-Catalyzed Prins Protocol
While traditional methods for functionalizing dihydropyrans involve multi-step protection/deprotection sequences, the authoritative route to 3-chloromethyl-5,6-dihydro-2H-pyran is the FeCl3-catalyzed Prins cyclization , developed by Tang and Ma. This method is preferred for its atom economy and mild conditions.
Mechanism & Workflow
The reaction couples
Figure 1: Synthetic pathway via FeCl3-catalyzed Prins cyclization. The stability of the allyl cation intermediate is the selectivity-determining factor.[1][5]
Reactivity Profile
The core utility of this molecule lies in its bimodal reactivity . It serves as a "linchpin" that can be functionalized at the exocyclic methyl group or the endocyclic double bond.
A. Nucleophilic Substitution (The Allylic Chloride)
The chloromethyl group is highly susceptible to
-
Nitrogen Nucleophiles: Reacts with azides (
) or amines to form aminomethyl-dihydropyrans. -
Carbon Nucleophiles: Alkylates malonates or cuprates, extending the carbon chain at C3.
-
Protocol Note: Reactions must be run in non-nucleophilic, anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of the ring or the chloride.
B. Electrophilic Addition (The Double Bond)
The C3=C4 double bond is electron-rich due to the allylic ether oxygen.
-
Epoxidation: Can be oxidized to the epoxide, though care must be taken to avoid opening the ring.
-
Diels-Alder: Acts as a dienophile in inverse-electron-demand Diels-Alder reactions, though steric bulk at C3 may reduce rates.
Stability & Degradation Mechanisms
Researchers must treat 3-chloromethyl-5,6-dihydro-2H-pyran as a metastable intermediate . It is not shelf-stable for prolonged periods at room temperature without stabilization.
Primary Degradation Pathways
-
Hydrolysis (Moisture Sensitivity):
-
Mechanism:[3] Water attacks the allylic chloride (displacing Cl) or the vinyl ether double bond (acid-catalyzed hydration).
-
Result: Formation of the corresponding alcohol (3-hydroxymethyl analog) or ring-opening to an acyclic aldehyde.
-
Indicator: Evolution of HCl fumes; cloudiness in the oil.
-
-
Polymerization:
-
Mechanism:[3] Trace acid (generated from hydrolysis) catalyzes cationic polymerization of the vinyl ether double bond.
-
Result: Formation of viscous oligomers/gums.
-
Stability Logic Diagram
Figure 2: Autocatalytic degradation loop. Hydrolysis generates acid, which accelerates polymerization.
Handling & Storage Protocols
To maintain integrity (>95% purity) for experimental use, the following "Self-Validating" protocol is required.
Storage Protocol
-
Environment: Store strictly under inert gas (Argon/Nitrogen).
-
Temperature:
is mandatory for long-term storage (>1 week). -
Stabilization: Add 0.5% w/w anhydrous Potassium Carbonate (
) or a trace of triethylamine to the vial. This acts as an acid scavenger, neutralizing any HCl formed and preventing the autocatalytic polymerization loop shown in Figure 2.
Safety Profile
-
Hazards: Potent alkylating agent (suspected carcinogen). Lachrymator. Causes severe skin and eye burns.
-
PPE: Double nitrile gloves, chemical splash goggles, and fume hood usage are non-negotiable.
-
Disposal: Quench with aqueous ammonium hydroxide to convert the chloride to the amine before disposal.
References
-
Tang, X., & Ma, S. (2013).
-Sulfonamidoallenes or -Allenols with Aldehydes for the Synthesis of 3-Chloromethyl-1,2,5,6-tetrahydro-1H-pyridine or 3-Chloromethyl-5,6-dihydro-2H-pyran.[1][5] ACS Catalysis, 3(4), 735–745.[5] -
Liang, G., et al. (2013). The Carbonyl Ene Reaction of 2-Methylenetetrahydropyrans. Organic Letters, 15(23), 5974–5977.
-
Menz, H., & Kirsch, S. F. (2006).[6] Synthesis of Stable 2H-Pyrans via a Ag(I)-Catalyzed Propargyl-Claisen Rearrangement.[6] Organic Letters, 8(21), 4795–4797.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-5,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 12553931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2H-Pyran synthesis [organic-chemistry.org]
